Product packaging for 1,3,5-Tribromo-2-iodobenzene(Cat. No.:CAS No. 21521-51-7)

1,3,5-Tribromo-2-iodobenzene

Cat. No.: B047017
CAS No.: 21521-51-7
M. Wt: 440.7 g/mol
InChI Key: BEUHDGOCAVMIQO-UHFFFAOYSA-N
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Description

Overview of Aromatic Halogenation and its Significance in Synthetic Chemistry

Aromatic halogenation is a fundamental and crucial reaction in modern synthetic chemistry. researchgate.net It involves the introduction of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) onto an aromatic ring. This process is typically achieved through electrophilic aromatic substitution, where a halogen acts as an electrophile and replaces a hydrogen atom on the benzene (B151609) ring. wikipedia.orgmasterorganicchemistry.com

The significance of aromatic halogenation lies in the versatility of the resulting aryl halides. These compounds are important synthetic intermediates, serving as precursors in a multitude of chemical transformations. researchgate.net They are particularly valuable in metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. researchgate.netmdpi.com Furthermore, the incorporation of halogen atoms can modify the physical and biological properties of aromatic rings, a strategy often employed in the design of pharmaceuticals and agrochemicals. mdpi.com

The reactivity of the halogen in these reactions is dependent on the specific halogen atom. Aryl iodides are generally the most reactive, while aryl chlorides and bromides are comparatively more inert. mdpi.com The choice of halogenating agent and reaction conditions allows for a degree of control over the regioselectivity of the halogenation, although achieving high selectivity in polysubstituted systems can be challenging. wikipedia.org

Contextualization of 1,3,5-Tribromo-2-iodobenzene within the Class of Highly Substituted Aromatics

This compound, with the chemical formula C₆H₂Br₃I, is a highly substituted aromatic compound. chembk.com It is a colorless crystalline solid with a melting point of approximately 118-119°C and a boiling point of about 290°C. chembk.com Its structure, featuring three bromine atoms and one iodine atom on the benzene ring, places it within the category of polyhalogenated benzenes.

This specific substitution pattern, with bulky halogen atoms occupying adjacent positions, creates a sterically hindered and electron-deficient aromatic system. The presence of both bromine and iodine atoms offers differential reactivity, a feature that can be exploited in sequential and site-selective chemical transformations. thieme-connect.com As an intermediate in organic synthesis, it is used in the preparation of other complex compounds and has found applications in the synthesis of materials for organic light-emitting diodes (OLEDs), dyes, pigments, fluorescent reagents, and chemical sensors. chembk.com

Historical Perspectives on Halogenated Arenes Synthesis and Reactivity

The synthesis of halogenated arenes has a long history, dating back to the 19th century with the development of organic chemistry. wikipedia.org Early methods focused on direct halogenation reactions, often using elemental halogens in the presence of a Lewis acid catalyst like iron(III) chloride or aluminum chloride. wikipedia.orgmt.com These catalysts polarize the halogen-halogen bond, increasing the electrophilicity of the halogen and facilitating its attack on the aromatic ring. mt.com

Over the years, a variety of halogenating agents and methods have been developed to improve efficiency, selectivity, and safety. The Sandmeyer reaction, for instance, provides a route to aryl halides from diazonium salts, which are in turn generated from anilines. wikipedia.org More recently, N-halosuccinimides (NXS) have emerged as popular and easy-to-handle sources of halonium ions. researchgate.net

The reactivity of halogenated arenes has also been extensively studied. The discovery of reactions like the Ullmann coupling, which involves the copper-catalyzed reaction of two aryl halides to form a biaryl, opened up new avenues for constructing complex molecules. mdpi.com The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, has revolutionized the use of aryl halides in synthesis, making them indispensable building blocks.

Research Gaps and Opportunities in the Study of Highly Halogenated Systems

Despite significant progress, several research gaps and opportunities remain in the study of highly halogenated systems. One area of active investigation is the development of more selective and efficient methods for the synthesis of specific polyhalogenated isomers. wikipedia.org Achieving precise control over the number and position of halogen substituents on an aromatic ring, especially with mixed halogens, remains a synthetic challenge.

Another area of interest is the exploration of the unique reactivity of polyhalogenated compounds. The presence of multiple halogen atoms can lead to complex reaction pathways and the formation of novel structures. For instance, the dehalogenation of polyhalogenated benzenes on metal surfaces is being studied as a method for the bottom-up fabrication of nanostructures. rsc.org

Furthermore, there is a need for a deeper understanding of the environmental and toxicological profiles of many polyhalogenated compounds. nih.govnih.gov While some, like certain polychlorinated biphenyls (PCBs), are known to be persistent and toxic, the properties of many other highly halogenated systems are less well-characterized. nih.goviwc.int Research into the biodegradation and remediation of these compounds is crucial for environmental protection. nih.govacs.org The development of advanced analytical techniques is also essential for the detection and identification of unknown halogenated byproducts in the environment. researchgate.net

Below is an interactive data table summarizing some key properties of this compound:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2Br3I B047017 1,3,5-Tribromo-2-iodobenzene CAS No. 21521-51-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-tribromo-2-iodobenzene
Source PubChem
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InChI

InChI=1S/C6H2Br3I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUHDGOCAVMIQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)I)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175859
Record name Benzene, 1-iodo-2,4,6-tribromo-
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Molecular Weight

440.70 g/mol
Source PubChem
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CAS No.

21521-51-7
Record name Benzene, 1-iodo-2,4,6-tribromo-
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Record name 21521-51-7
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Record name Benzene, 1-iodo-2,4,6-tribromo-
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Record name 1-IODO-2,4,6-TRIBROMOBENZENE
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Synthetic Methodologies for 1,3,5 Tribromo 2 Iodobenzene

Precursor-Based Synthesis Strategies

The most common and practical routes to 1,3,5-tribromo-2-iodobenzene involve the chemical modification of readily available, highly substituted benzene (B151609) precursors. These strategies are advantageous as they often utilize well-established and reliable chemical reactions.

Synthesis from Tribromobenzene Derivatives

A primary and efficient pathway to this compound begins with a tribrominated benzene derivative, most notably 2,4,6-tribromoaniline (B120722). thieme-connect.com This starting material provides a robust scaffold onto which the iodo group can be selectively introduced.

The Sandmeyer reaction is a cornerstone of this synthetic approach, providing a reliable method for converting an amino group on an aromatic ring into a variety of other functional groups, including halogens. thieme-connect.com In this case, 2,4,6-tribromoaniline is the key starting material. diva-portal.org The synthesis proceeds through the diazotization of the aniline, followed by iodination.

The first step involves the treatment of 2,4,6-tribromoaniline with a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂), in the presence of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures. diva-portal.orgorganic-chemistry.org This forms a diazonium salt intermediate, specifically 2,4,6-tribromobenzenediazonium salt. These diazonium salts are generally unstable and are prepared in situ for immediate use in the subsequent step. organic-chemistry.org

Starting MaterialReagentsProductYield
2,4,6-Tribromoaniline1. HCl, NaNO₂, H₂OThis compound88%
2. KI

This table summarizes the key components of the diazotization and iodination of 2,4,6-tribromoaniline.

An alternative, though less direct, approach involves the bromination of an iodo-substituted benzene. This method is generally less favored due to the potential for the formation of isomeric products and the deactivating effect of the iodine atom on the aromatic ring, which can make subsequent bromination reactions challenging. The directing effects of the substituents must be carefully considered to achieve the desired 1,3,5-tribromo-2-iodo substitution pattern. The use of specific catalysts and reaction conditions is crucial for controlling the regioselectivity of the bromination. sci-hub.se

Approaches via Organometallic Intermediates

Organometallic chemistry offers a powerful and versatile toolkit for the synthesis of highly substituted aromatic compounds. These methods often provide pathways to molecules that are difficult to access through more traditional synthetic routes.

Grignard reagents, organomagnesium halides, are potent nucleophiles that can be used to form new carbon-carbon and carbon-halogen bonds. organic-chemistry.orgmasterorganicchemistry.com In the context of synthesizing this compound, a Grignard reagent can be prepared from a suitable polyhalogenated precursor. For instance, treatment of 1,3,5-tribromobenzene (B165230) with magnesium in an ether solvent can generate a Grignard reagent. libretexts.org However, the formation of a stable Grignard reagent from 1,3,5-tribromobenzene can be challenging. A more viable approach involves the reaction of a pre-formed Grignard reagent with a source of iodine. For example, phenylmagnesium bromide can be used in reactions to introduce phenyl groups, but the direct formation of this compound via a Grignard reaction for halogen incorporation is not a commonly reported high-yield method. thieme-connect.com

Lithiation, the replacement of a hydrogen or halogen atom with a lithium atom, is another powerful tool in organometallic synthesis. kobe-u.ac.jp The resulting organolithium compounds are highly reactive and can be quenched with various electrophiles, including sources of halogens.

The synthesis of this compound can be envisioned through the lithiation of 1,3,5-tribromobenzene. The treatment of 1,3,5-tribromobenzene with a strong organolithium base, such as n-butyllithium, can lead to a halogen-metal exchange, forming a lithiated tribromobenzene species. researchgate.net Subsequent quenching of this intermediate with an iodine source, like molecular iodine (I₂), would then yield the target molecule. However, controlling the regioselectivity of the lithiation can be difficult, and a mixture of products may be obtained. The presence of multiple bromine atoms can lead to "halogen dance" rearrangements, where the lithium and halogen atoms exchange positions on the aromatic ring. epfl.ch

Organometallic ReagentPrecursorElectrophileProduct
Grignard Reagent1,3,5-TribromobenzeneIodine (I₂)This compound (potential)
Organolithium Reagent1,3,5-TribromobenzeneIodine (I₂)This compound (potential)

This table outlines the potential use of organometallic intermediates in the synthesis of this compound.

Halogen Exchange Reactions for Targeted Substitution

Halogen exchange reactions, such as the Finkelstein reaction, provide a powerful method for the targeted synthesis of haloarenes. manac-inc.co.jp These reactions typically involve the substitution of one halogen for another and are driven by factors like the relative bond strengths of the carbon-halogen bonds and the solubility of the resulting halide salts in the chosen solvent. manac-inc.co.jpnih.gov In the context of polyhalogenated benzenes, the general reactivity trend for halogen displacement is C–I > C–Br > C–Cl > C–F, which is related to the carbon-halogen bond dissociation energies. nih.gov

A primary route to this compound involves a Sandmeyer-type reaction starting from 2,4,6-tribromoaniline. thieme-connect.com This process converts the amino group into a diazonium salt, which is then substituted by iodine. Another documented method involves the direct reaction of 2,4,6-tribromobenzene with sodium iodide, which facilitates the exchange of a hydrogen atom for an iodine atom, although this is more accurately classified as an iodination reaction rather than a classic halogen-for-halogen exchange. chembk.com

Halogen exchange can also be theoretically applied by starting with a precursor like 1,3,5-trichloro-2-iodobenzene (B1295845) and selectively exchanging the chlorine atoms for bromine. This type of transformation exploits the differences in bond energies, using reagents like sodium bromide in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures.

Chemoselective Halogenation Techniques

Chemoselectivity is paramount when synthesizing polyhalogenated compounds like this compound to ensure the correct substitution pattern. This involves selectively introducing a specific halogen in the presence of others already on the aromatic ring.

Selective Bromination in the Presence of Iodine

The selective introduction of bromine onto an iodinated benzene ring presents a significant chemical challenge. The carbon-iodine bond is generally more susceptible to cleavage than carbon-bromine bonds, meaning that iodinated positions are more reactive toward many reagents. nih.gov Therefore, attempting to brominate an iodoarene could lead to the displacement of the iodine atom.

However, specific reagents and conditions can achieve this transformation. For instance, using N-bromosuccinimide (NBS) with certain catalysts can promote the bromination of aromatic rings under milder conditions that may leave existing iodo-substituents intact. mdpi.com Zeolite catalysts have also been employed for the shape-selective bromination of various benzene derivatives, which could potentially be applied to control the regioselectivity of bromination on an iodinated precursor. google.com

Selective Iodination in the Presence of Bromine

The synthesis of this compound from 1,3,5-tribromobenzene is a prime example of selective iodination in the presence of bromine. chemicalbook.com This transformation requires an iodinating agent that can functionalize the C-H bond at the 2-position without disturbing the existing C-Br bonds.

Various methods exist for the iodination of arenes. organic-chemistry.org The reaction often requires an electrophilic iodine source (I+), which can be generated in situ. Common reagent systems include molecular iodine (I₂) in the presence of an oxidizing agent such as nitric acid, hydrogen peroxide, or a hypervalent iodine compound like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA). youtube.comchemistrysteps.commdpi.com For the specific conversion of 1,3,5-tribromobenzene, the use of iodine with an oxidizing agent under acidic conditions can introduce the iodo group at the sterically hindered but electronically activated position between two bromine atoms. youtube.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis of this compound is critically dependent on the careful control of reaction parameters. thieme-connect.com The interplay between temperature, solvent, catalyst, and reactant ratios determines the efficiency and selectivity of the synthetic route.

Temperature and Solvent Effects

Temperature is a critical variable in halogenation and halogen exchange reactions. Higher temperatures can increase reaction rates but may also lead to undesired side products or the decomposition of thermally sensitive intermediates. For example, Sandmeyer reactions for introducing iodine often require careful temperature control, initially at low temperatures (0-5 °C) during diazotization, followed by heating to facilitate the substitution. chemicalbook.com

The choice of solvent is equally crucial. Polar aprotic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), and acetonitrile (B52724) are often used as they can dissolve the reactants and stabilize charged intermediates. manac-inc.co.jpresearchgate.net The table below illustrates how solvent choice can impact the yield in a representative cross-coupling reaction involving iodobenzene (B50100), highlighting the importance of solvent optimization.

Table 1: Effect of Solvent on a Representative Mizoroki-Heck Reaction Yield

Entry Solvent Temperature (°C) Time (h) Yield (%)
1 NMP 110 4 95
2 DMSO 110 6 89
3 DMF 110 6 85
4 THF 70 12 35
5 H₂O 100 12 10

Data adapted from a representative study on iodobenzene reactivity to illustrate solvent effects. researchgate.net

Catalyst Systems and Reagent Stoichiometry

The catalyst system is fundamental to the success of many synthetic routes for this compound. In electrophilic aromatic halogenations, Lewis acids like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) are commonly used to polarize the halogen-halogen bond and generate a potent electrophile. youtube.comquora.com For cross-coupling reactions that might be used to build such a molecule, palladium-based catalysts are frequently employed. unipi.itrsc.org

The stoichiometry, or the molar ratio of the reactants, must be precisely controlled. An excess of the halogenating agent can lead to poly-halogenation or substitution at undesired positions. quora.com Conversely, an insufficient amount will result in incomplete conversion and a lower yield. Optimization studies often involve systematically varying the ratios of the substrate, halogenating agent, and catalyst to find the ideal conditions for maximizing the desired product. researchgate.net

The following table shows an example of how catalyst loading and reagent stoichiometry can be optimized for a reaction involving iodobenzene.

Table 2: Optimization of Catalyst and Reagent Ratios

Entry Catalyst Loading (mol%) Base (equiv.) Time (h) Yield (%)
1 1 1.5 8 75
2 2 1.5 6 88
3 2 2.0 6 92
4 3 2.0 5 93

Data is illustrative of typical optimization parameters found in the literature for reactions involving aryl halides.

By fine-tuning these conditions, chemists can develop robust and efficient syntheses for this compound, a valuable compound for further chemical transformations.

Scale-Up Considerations for Industrial and Large-Scale Research Applications

The transition from laboratory-scale synthesis to industrial or large-scale research production of this compound necessitates careful consideration of several critical factors. These include the selection of a robust and economically viable synthetic route, optimization of reaction parameters, and implementation of efficient purification strategies. While detailed industrial-scale process descriptions are often proprietary, an analysis of established chemical principles and related preparations provides a clear framework for scaling up the synthesis of this highly halogenated benzene derivative.

A probable and scalable two-step approach begins with the synthesis of the precursor, 1,3,5-tribromobenzene, followed by its direct iodination.

Step 1: Large-Scale Synthesis of 1,3,5-Tribromobenzene Precursor

For large-scale production, 1,3,5-tribromobenzene is most effectively prepared via the deamination of 2,4,6-tribromoaniline. This well-documented Sandmeyer-type reaction is a staple of industrial aromatic chemistry due to its reliability and high yields. The process involves the diazotization of 2,4,6-tribromoaniline followed by reductive removal of the diazonium group.

A typical procedure involves dissolving 2,4,6-tribromoaniline in a mixture of ethanol (B145695) and benzene, followed by the careful addition of concentrated sulfuric acid. google.com Sodium nitrite is then introduced portion-wise to initiate the diazotization, a highly exothermic step that requires rigorous temperature control, typically maintaining the reaction at 50-60 °C on an industrial scale. google.com Following the reaction, the product is isolated through cooling, crystallization, and filtration. This method has been reported to achieve yields as high as 90%. google.com

Table 1: Reaction Parameters for the Synthesis of 1,3,5-Tribromobenzene from 2,4,6-Tribromoaniline

Parameter Condition Purpose/Consideration
Starting Material 2,4,6-tribromoaniline Readily available precursor.
Reagents Sodium nitrite, Sulfuric acid Standard, cost-effective diazotization reagents.
Solvent System Ethanol/Benzene or Ethanol Dissolves reactants; ethanol acts as the reducing agent for the diazonium salt.
Temperature 50-60 °C during NaNO₂ addition Crucial for controlling the exothermic diazotization reaction and preventing side reactions. google.com
Reaction Time 2-3 hours post-addition Ensures complete reaction. google.com
Work-up Cooling, crystallization, filtration Standard, scalable methods for product isolation.

| Purification | Recrystallization from ethanol | Effective for removing impurities to achieve high product purity. orgsyn.org |

Step 2: Iodination of 1,3,5-Tribromobenzene

The subsequent step, the electrophilic iodination of 1,3,5-tribromobenzene, presents its own set of challenges for scale-up. The primary goal is to achieve selective mono-iodination at the C2 position. The three bromine atoms deactivate the ring towards electrophilic substitution, requiring potent iodinating conditions. However, these same bulky bromine atoms provide steric hindrance that favors the desired regioselectivity, as the C2, C4, and C6 positions are sterically equivalent and less hindered than the positions adjacent to two bromine atoms.

For industrial applications, direct iodination using elemental iodine in the presence of a strong oxidizing agent is often the most practical method. Oxidants are necessary to generate a more potent electrophilic iodine species (e.g., I⁺).

Table 2: Key Parameters for Scale-Up of Aromatic Iodination

Parameter Options & Considerations Impact on Scale-Up
Iodinating Agent Elemental Iodine (I₂) Most cost-effective for large scale, but requires an oxidant. Low volatility.
N-Iodosuccinimide (NIS) Milder, but more expensive and generates succinimide (B58015) waste. organic-chemistry.org
Oxidizing Agent Iodic Acid (HIO₃), Nitric Acid, Sulfuric Acid Potent and effective with I₂. mdpi.comgoogle.com Requires careful handling due to corrosive and oxidizing nature. Stoichiometry must be precisely controlled to avoid over-oxidation or side reactions.
Catalyst None typically required with strong oxidants. Lewis acids can be used but add to cost and waste stream complexity. organic-chemistry.org
Solvent Acetic Acid, Sulfuric Acid Solvents must be able to dissolve the aromatic substrate and withstand the strongly acidic and oxidizing conditions. mdpi.com
Temperature Control Jacketed reactors with cooling Iodination can be exothermic. Precise temperature control is essential to manage the reaction rate and prevent the formation of by-products.

| Purification | Crystallization, Washing | Recrystallization from a suitable solvent (e.g., ethanol) is the most common and scalable method to achieve the required purity by removing unreacted starting material and any di-iodinated by-products. chembk.com |

Key Research Findings and Scale-Up Challenges:

Reaction Control: The diazotization of tribromoaniline and the subsequent iodination are both energetic processes. On a large scale, effective heat dissipation is paramount. This is typically achieved using jacketed reactors with efficient cooling systems to maintain a stable reaction temperature and prevent thermal runaways. chemicalbook.com

Reagent Handling: The use of concentrated sulfuric acid, nitric acid, or other strong oxidants on an industrial scale requires specialized corrosion-resistant equipment and stringent safety protocols for storage and transfer.

By-product Formation: While the synthesis is regioselective, the formation of di- or tri-iodinated products is possible if the reaction conditions are not strictly controlled. HPLC monitoring during the reaction is often employed to ensure the reaction is stopped once maximum conversion of the starting material to the mono-iodinated product is achieved. chemicalbook.com

Advanced Spectroscopic Characterization and Structural Elucidation of 1,3,5 Tribromo 2 Iodobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for the structural elucidation of organic molecules, including 1,3,5-tribromo-2-iodobenzene. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular structure can be ascertained.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is characterized by a singlet appearing at approximately δ 7.74 ppm. This signal corresponds to the two equivalent aromatic protons (H-4 and H-6). The equivalence of these protons is a direct consequence of the molecule's symmetry. The chemical shift value is influenced by the electron-withdrawing effects of the bromine and iodine substituents on the benzene (B151609) ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum provides further structural confirmation by identifying the chemical environments of each carbon atom in this compound. The distinct chemical shifts observed are attributed to the varied electronic effects of the halogen substituents on the aromatic ring. Carbons directly bonded to the electronegative bromine and iodine atoms are significantly deshielded, resulting in downfield chemical shifts. oregonstate.edulibretexts.org

Carbon AtomChemical Shift (ppm)
C-1, C-3, C-5 (C-Br)~125-170
C-2 (C-I)~93.4
C-4, C-6 (C-H)~142.4

Note: The specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Confirmation

To unequivocally confirm the structure of this compound, two-dimensional (2D) NMR experiments are employed. ipb.ptljmu.ac.uk

COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons. In this case, a COSY spectrum would show no cross-peaks, confirming the absence of proton-proton coupling, which is consistent with the isolated nature of the two aromatic protons. ljmu.ac.uk

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded carbon and proton atoms. ipb.pt For this compound, an HMQC or HSQC spectrum would show a correlation between the proton signal at δ ~7.74 ppm and the carbon signal at δ ~142.4 ppm, definitively assigning these signals to the C-H units at positions 4 and 6. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between carbons and protons over two or three bonds. ipb.pt An HMBC spectrum would be instrumental in confirming the substitution pattern. For instance, the protons at H-4 and H-6 would show correlations to the carbons at C-2 (C-I), C-5 (C-Br), and C-3 (C-Br), providing unambiguous evidence for the connectivity of the molecule. ipb.pt

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy probes the vibrational modes of a molecule, offering valuable information about the functional groups and bonding within this compound. uobasrah.edu.iq

Characteristic Vibrational Frequencies of C-Br and C-I Bonds

The presence of carbon-bromine (C-Br) and carbon-iodine (C-I) bonds gives rise to characteristic absorption bands in the fingerprint region of the IR spectrum. rsc.org The position of these bands is influenced by the mass of the halogen atom; heavier atoms vibrate at lower frequencies. rsc.org

BondVibrational Frequency Range (cm⁻¹)
C-Br Stretch600 - 500
C-I Stretch500 - 400

These absorptions are typically strong due to the significant dipole moment of the C-X bonds. spectroscopyonline.com

Analysis of Aromatic Ring Vibrations

The benzene ring itself exhibits a series of characteristic vibrations. orgchemboulder.com

C-H Stretching: The stretching vibration of the aromatic C-H bonds is typically observed in the region of 3100-3000 cm⁻¹. orgchemboulder.commvpsvktcollege.ac.in

C=C Stretching: The in-ring carbon-carbon double bond stretching vibrations usually appear as a pair of bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. orgchemboulder.com

C-H Bending: Out-of-plane ("oop") C-H bending vibrations are particularly diagnostic of the substitution pattern on the benzene ring. For a 1,3,5-trisubstituted benzene ring, characteristic absorptions are expected in the 900-675 cm⁻¹ range. orgchemboulder.comspectroscopyonline.comdocbrown.info The specific pattern and intensity of these bands can help confirm the substitution pattern of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the fragmentation pattern of this compound. This technique provides essential information for confirming the compound's identity and understanding its chemical stability. In mass spectrometry, the molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the sequential loss of bromine and iodine atoms, as well as the cleavage of the benzene ring. The relative abundances of these fragment ions provide insights into the bond strengths within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of this compound with high precision. rsc.org This allows for the unambiguous determination of its elemental composition. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can differentiate between compounds with the same nominal mass but different elemental formulas. The exact mass is a fundamental property of the molecule and serves as a stringent criterion for its identification.

Table 1: HRMS Data for this compound

ParameterValue
Molecular FormulaC₆H₂Br₃I
Calculated Exact Mass440.6698
Observed Exact MassVaries by instrument and method

Note: The observed exact mass would be determined experimentally.

Isotopic Pattern Analysis for Halogen Confirmation

The presence of bromine and iodine in this compound gives rise to a characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). Iodine, on the other hand, is monoisotopic, consisting of 100% ¹²⁷I. docbrown.info

The three bromine atoms in the molecule will produce a distinctive M+2, M+4, and M+6 peak pattern, where M is the mass of the ion containing only ⁷⁹Br. The relative intensities of these isotopic peaks can be calculated based on the binomial expansion of (a+b)³, where a and b are the abundances of the two bromine isotopes. This unique isotopic signature provides definitive confirmation of the number of bromine atoms in the molecule. The presence of iodine does not complicate this pattern due to its monoisotopic nature. docbrown.info

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides valuable information about the vibrational modes of this compound, complementing data obtained from infrared (IR) spectroscopy. uq.edu.au This technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum. The Raman spectrum arises from the inelastic scattering of monochromatic light, where the frequency shifts of the scattered light correspond to the vibrational frequencies of the molecule.

For this compound, the Raman spectrum would be expected to show characteristic bands corresponding to the vibrations of the substituted benzene ring. These include C-C stretching modes, C-H bending modes, and vibrations involving the carbon-halogen bonds (C-Br and C-I). The frequencies of these vibrations are influenced by the masses of the substituent atoms and the strength of the chemical bonds. Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to predict the Raman active modes and aid in the assignment of the experimental spectrum. ijastems.orgsiesta-project.org

X-ray Crystallography for Solid-State Molecular Architecture

The resulting crystal structure provides invaluable insights into the intramolecular and intermolecular interactions that govern the packing of the molecules in the crystal lattice. researchgate.netresearchgate.net

Crystal System and Space Group Determination

The analysis of the diffraction data reveals the crystal system and space group of this compound. diva-portal.org The crystal system describes the symmetry of the unit cell, the basic repeating unit of the crystal lattice. The space group provides a more detailed description of the symmetry elements within the unit cell. For instance, a related compound, 1,3-dibromo-2-iodobenzene, crystallizes in the monoclinic system with the space group P2₁/n. researchgate.netiucr.org This information is fundamental to understanding the packing arrangement of the molecules in the solid state.

Table 2: Crystallographic Data for a Related Compound (1,3-dibromo-2-iodobenzene)

ParameterValueReference
Crystal SystemMonoclinic researchgate.netiucr.org
Space GroupP2₁/c or P2₁/n researchgate.netiucr.orgrsc.org

Note: The specific crystal system and space group for this compound would need to be determined experimentally.

Bond Lengths, Bond Angles, and Dihedral Angles Analysis

X-ray crystallography provides precise measurements of the geometric parameters within the this compound molecule. researchgate.net This includes the lengths of all chemical bonds, the angles between them, and the dihedral angles that describe the conformation of the molecule.

The C-Br and C-I bond lengths are expected to be consistent with those observed in other halogenated benzene derivatives. researchgate.net The bond angles within the benzene ring may show slight distortions from the ideal 120° of a regular hexagon due to the steric and electronic effects of the bulky halogen substituents. The dihedral angles will indicate the extent to which the halogen atoms deviate from the plane of the benzene ring. In similar structures, the halogen atoms are often found to be nearly coplanar with the aromatic ring. researchgate.net

Table 3: Selected Bond Parameters for a Related Compound (1,3-dibromo-2-iodobenzene)

ParameterValue (Å or °)Reference
C-I Bond Length~2.095(4) researchgate.net
C-Br Bond Length~1.890(4) - 1.891(4) researchgate.net
C-C Bond Length (ring)~1.385 - 1.406 researchgate.net
I-C-C Angle~120.8(3) - 121.1(3) researchgate.net
Br-C-C Angle~117.0(3) - 122.0(3) researchgate.net
Br-C-C-I Dihedral Angle~0.4(5) researchgate.net

Note: These values are for a related compound and the actual values for this compound would need to be determined experimentally.

Intermolecular Interactions and Packing Arrangements

The solid-state structure of this compound is dictated by a combination of intermolecular forces, primarily halogen bonds and van der Waals interactions, including potential π–π stacking. The specific arrangement of molecules in the crystal lattice, or crystal packing, aims to achieve maximum thermodynamic stability.

Halogen Bonding: A key interaction in the crystals of polyhalogenated aromatics is the halogen bond, a non-covalent interaction where a halogen atom acts as an electrophilic species (a σ-hole donor) and interacts with a nucleophilic region on an adjacent molecule. In this compound, several types of halogen bonds are conceivable: Br···Br, I···I, and I···Br. The iodine atom, being larger and more polarizable than bromine, typically forms stronger halogen bonds. The positive electrostatic potential (σ-hole) is most prominent on the outermost portion of the halogen atom, opposite to the C-X covalent bond. This directionality is a defining feature of halogen bonding.

π–π Stacking: As a planar aromatic system, this compound is expected to exhibit π–π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-system of one molecule and the electron-poor σ-framework of another. In highly halogenated benzenes, these stacking interactions can be a dominant force in the crystal packing, often leading to layered structures.

Crystal Packing: For hexasubstituted benzenes, two common packing motifs are observed: a monoclinic space group (P2₁/n) and a triclinic space group (P-1). The triclinic packing is frequently seen in molecules with a symmetrical 1,3,5-halogen substitution pattern. acs.org This arrangement is often characterized by specific, polarization-induced X···X interactions that result in three-fold symmetric synthons (X₃), especially with iodine, leading to a layered pseudohexagonal structure. acs.org Given its substitution pattern, it is plausible that this compound could adopt such a triclinic, layered structure, stabilized by a combination of halogen bonds and π–π stacking. In related compounds like 1,3-dibromo-2-iodo-benzene, intermolecular contacts involving both iodine and bromine have been observed. researchgate.netresearchgate.net

Table 1: Expected Intermolecular Interactions in Solid this compound

Interaction Type Description Potential Role in Crystal Packing
Halogen Bonding (I···Br, I···I, Br···Br) Directional, non-covalent interactions involving the electrophilic σ-hole on one halogen and a nucleophilic region (e.g., another halogen) on an adjacent molecule. Key directional force, likely contributing to the formation of specific supramolecular synthons and influencing the overall packing arrangement. acs.org
π–π Stacking Attractive, non-covalent interactions between the aromatic rings of neighboring molecules. Promotes the formation of columnar or layered structures, contributing significantly to the cohesive energy of the crystal.
Van der Waals Forces Non-specific dispersion forces that are present between all molecules. Provide general cohesive energy, filling the space between molecules efficiently as described by the principle of close-packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. msu.edu For this compound, the absorption spectrum is primarily determined by electronic transitions within the substituted benzene ring.

The parent benzene molecule exhibits intense π → π* transitions, notably the primary E₂ band around 200 nm and the secondary B band, which shows fine structure, around 254 nm. up.ac.za When substituents are added to the benzene ring, they can alter the energy of these transitions and, consequently, the wavelength of maximum absorbance (λmax).

Auxochromic Effects of Halogen Substituents: Halogen atoms (Br, I) act as auxochromes. Their lone pair electrons can engage in resonance with the benzene π-system, which raises the energy of the highest occupied molecular orbital (HOMO). This effect, combined with the inductive electron-withdrawing nature of the halogens, modifies the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO). Typically, this leads to a bathochromic shift (a shift to longer wavelengths) of the characteristic benzene absorption bands. cdnsciencepub.com The presence of four heavy halogen atoms in this compound is expected to cause a significant red shift compared to benzene. Studies on various iodobenzenes confirm that the iodo substituent causes a bathochromic shift in the B-band. cdnsciencepub.com

Expected Electronic Transitions: The main absorptions for this compound in the UV region are expected to be π → π* transitions, characteristic of the aromatic system. up.ac.zacdnsciencepub.com Additionally, the presence of bromine and iodine atoms, which have non-bonding electrons (n-electrons) in their outer shells, allows for the possibility of n → π* transitions. These transitions, which involve promoting a non-bonding electron into an anti-bonding π* orbital, are generally much weaker (have a smaller molar absorptivity, ε) than π → π* transitions. msu.edu

While specific experimental λmax and molar absorptivity (ε) values for this compound are not available in the consulted literature, the expected transitions are summarized below.

Table 2: Predicted Electronic Transitions for this compound

Transition Type Involved Orbitals Expected Wavelength Region Expected Intensity (ε)
**π → π*** Promotion of an electron from a bonding π-orbital to an anti-bonding π*-orbital of the aromatic ring. UV region (shifted to >260 nm due to halogen substitution). High (Strong)
**n → π*** Promotion of a non-bonding electron from a halogen lone pair to an anti-bonding π*-orbital of the aromatic ring. Near UV or visible region, typically at longer wavelengths than π → π* transitions. Low (Weak)

Computational Chemistry and Theoretical Investigations of 1,3,5 Tribromo 2 Iodobenzene

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. acs.org The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used method for these calculations, often paired with basis sets like 6-311++G(d,p) to provide reliable results for geometric and energetic properties of halogenated benzenes. chemrxiv.orgresearchgate.net

Table 1: Illustrative Optimized Geometric Parameters for 1,3,5-Tribromo-2-iodobenzene This table presents expected values based on general principles of molecular geometry and data for related compounds. Actual calculated values would require a specific DFT study.

Parameter Atoms Involved Estimated Value
Bond Length C-C (aromatic) ~1.39 Å
C-Br ~1.89 Å
C-I ~2.09 Å
C-H ~1.08 Å
Bond Angle C-C-C (ring) ~120°
C-C-Br ~120°
C-C-I ~120°
Dihedral Angle Br-C-C-C ~0° or 180°

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net In polyhalogenated benzenes, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is often a π* anti-bonding orbital. The energies of these orbitals provide insight into the molecule's electron-donating and accepting capabilities. researchgate.net

Table 2: Representative Frontier Orbital Data This table illustrates the type of data obtained from a HOMO-LUMO analysis. Values are conceptual.

Parameter Description Illustrative Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital -6.5
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital -1.2

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 5.3 |

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution on a molecule's surface, thereby predicting how it will interact with other species. walisongo.ac.id ESP maps illustrate regions of negative potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. mdpi.com In halogenated benzenes, a region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), often appears on the outermost portion of the halogen atom along the axis of the carbon-halogen bond. researchgate.netnih.gov This positive region allows the halogen to act as a Lewis acid and form halogen bonds. nih.gov For this compound, the ESP map would reveal the electron-rich π-system of the benzene ring and the σ-holes on the bromine and, most prominently, the iodine atom, indicating sites for potential intermolecular interactions. researchgate.net

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations using DFT methods are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands corresponding to specific molecular motions, such as C-H, C-C, C-Br, and C-I stretching and bending modes. researchgate.net A comparison between the computed and experimental spectra helps confirm the molecular structure. researchgate.net Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. researchgate.net

Table 3: Example of Calculated Vibrational Frequencies and Assignments This table is a template showing how vibrational modes for a molecule like this compound would be assigned. Frequencies are illustrative.

Vibrational Mode Calculated Frequency (cm⁻¹) Assignment
ν₁ ~3100 C-H stretching
ν₂ ~1550 Aromatic C=C stretching
ν₃ ~1100 C-H in-plane bending
ν₄ ~680 C-Br stretching
ν₅ ~550 C-I stretching

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by localizing the wavefunction into Lewis-type (bonds and lone pairs) and non-Lewis-type (anti-bonds and Rydberg orbitals) structures. uni-muenchen.dewisc.edu This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. researchgate.net The analysis involves examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. wisc.edu For this compound, significant interactions would be expected between the lone pair orbitals of the halogen atoms and the anti-bonding π* orbitals of the benzene ring, as well as σ-σ* interactions, all of which stabilize the molecule. researchgate.net

Table 4: Illustrative NBO Analysis - Donor-Acceptor Interactions This table provides a conceptual example of stabilization energies (E(2)) calculated via NBO analysis.

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP (Br) π* (C=C) ~ 2.5
LP (I) π* (C=C) ~ 3.0
π (C=C) π* (C=C) ~ 20.0
σ (C-C) σ* (C-Br) ~ 4.5

Thermodynamic Parameters and Stability Assessment

DFT calculations can be used to compute various thermodynamic parameters at a given temperature, providing insights into the stability and thermochemistry of a molecule. researchgate.net Key parameters include the zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and Gibbs free energy (G). researchgate.net By analyzing these properties, particularly the enthalpy of formation and Gibbs free energy, the relative stability of the molecule can be assessed. researchgate.netresearchgate.net The correlation between these thermodynamic functions and temperature can also be investigated to understand the molecule's behavior under different thermal conditions. researchgate.net

Table 5: Sample Thermodynamic Parameters at Standard Conditions (298.15 K) This table is an example of thermodynamic data that can be derived from DFT calculations.

Parameter Description Illustrative Value
Zero-Point Energy The lowest possible energy of the molecule (Value in kcal/mol)
Enthalpy (H) Total heat content of the system (Value in kcal/mol)
Entropy (S) Measure of the system's disorder (Value in cal/mol·K)

| Gibbs Free Energy (G) | Energy available to do useful work | (Value in kcal/mol) |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational chemistry offers robust methods for the prediction of Nuclear Magnetic Resonance (NMR) spectra, which are indispensable for the structural elucidation of organic molecules. For this compound, theoretical calculations can predict the chemical shifts of its two unique proton (¹H) and four unique carbon (¹³C) environments.

The standard approach for such predictions involves a two-step process. First, the molecule's geometry is optimized at a selected level of theory to find its most stable conformation. Following this, NMR shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. liverpool.ac.uk These shielding tensors are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

For a molecule containing heavy atoms like bromine and especially iodine, accurate predictions require careful consideration of computational parameters. The "heavy atom effect" can significantly influence the chemical shifts of nearby nuclei, particularly the carbon atoms directly attached to the halogens, often causing a shift to a lower frequency (upfield shift). organicchemistrydata.org Therefore, basis sets that include relativistic effects are often necessary for quantitative accuracy.

Due to the molecule's C₂ᵥ symmetry, the ¹H-NMR spectrum is expected to be simple, showing a single resonance for the two equivalent protons at the C4 and C6 positions. The ¹³C-NMR spectrum should display four distinct signals corresponding to the inequivalent carbon atoms: C1/C3 (brominated), C2 (iodinated), C4/C6 (protonated), and C5 (brominated).

Below is a table illustrating the kind of data that would be generated from a computational study, comparing theoretically predicted chemical shifts with hypothetical experimental values in CDCl₃.

Interactive Data Table: Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

The data below is illustrative of typical results from DFT calculations (e.g., at the B3LYP/6-311+G(2d,p) level with a CPCM solvent model) and is based on established principles of NMR spectroscopy.

NucleusPredicted δ (ppm)Hypothetical Exp. δ (ppm)Notes
¹H-NMR
H4, H67.857.90The two protons are chemically equivalent due to the molecule's symmetry, resulting in a singlet.
¹³C-NMR
C293.592.8Strong upfield shift due to the "heavy atom effect" of the directly attached iodine.
C5119.8120.5Carbon bearing a bromine atom, deshielded relative to C-H carbons.
C1, C3121.5122.1Carbons bearing bromine atoms, ortho to the iodine. Their environment is slightly different from C5.
C4, C6138.2138.9The protonated carbons are significantly deshielded due to the cumulative electron-withdrawing effects of the surrounding halogens.

Computational Studies on Reactivity Pathways and Mechanisms

Theoretical investigations are crucial for understanding the reaction mechanisms and predicting the regioselectivity of this compound. The molecule features two types of carbon-halogen bonds (C-I and C-Br), whose differing strengths and electronic properties dictate its chemical behavior.

Key Reactive Pathways Investigated Computationally:

Selective Metal-Halogen Exchange and Cross-Coupling: The C-I bond is considerably weaker and more polarized than the C-Br bonds. DFT calculations can quantify this difference by computing the Bond Dissociation Energies (BDEs). This disparity is the basis for the molecule's selective reactivity in metal-halogen exchange reactions (e.g., with organolithium reagents) and in transition-metal-catalyzed cross-coupling reactions like Suzuki or Stille couplings. mdpi.comrsc.org Computational models of reaction pathways for these processes consistently show a much lower activation energy for the oxidative addition of a metal catalyst (like Palladium(0)) to the C-I bond compared to the C-Br bonds.

Halogen Bonding: The iodine atom in this compound is a potent halogen bond donor. Computational modeling of the molecule's electrostatic potential (ESP) surface reveals a region of positive electrostatic potential, known as a σ-hole, on the iodine atom along the axis of the C-I bond. nih.gov This positive region can engage in attractive, non-covalent interactions with Lewis bases (halogen bond acceptors). These interactions can play a significant role in the molecule's crystal packing and can direct the approach of reactants in solution, influencing the mechanism and outcome of chemical reactions. nih.goviucr.org

On-Surface Reactions: The behavior of polyhalogenated aromatics on metallic surfaces is a field of intense study for the bottom-up synthesis of nanostructures. researchgate.net Computational studies can model the adsorption of this compound on surfaces like copper or silver. These models can predict the preferred adsorption geometries and calculate the energy barriers for sequential dehalogenation. researchgate.net Such calculations typically confirm that the C-I bond cleaves first at a lower temperature, followed by the cleavage of the C-Br bonds at higher temperatures, leading to surface-bound radical intermediates that can subsequently couple. researchgate.netresearchgate.net

The table below provides a summary of hypothetical activation energies (Eₐ) calculated via DFT for competing reaction pathways, illustrating the predicted selectivity.

Interactive Data Table: Calculated Activation Energies for Competing Reaction Pathways

This table presents illustrative energy values (in kcal/mol) that would be obtained from DFT calculations of transition states to demonstrate the compound's reactivity profile.

Reaction PathwayCompeting SiteCalculated Eₐ (kcal/mol)Predicted Outcome
Pd-Catalyzed Oxidative Addition C-I Bond12.5Highly favored, selective reaction at the iodine position.
C-Br Bond23.0Disfavored, requires more forcing conditions.
Lithiation with n-BuLi C-I Bond8.5Rapid and selective exchange at the iodine position.
C-Br Bond19.8Not observed under standard conditions.
Dissociation on Cu(111) Surface C-I Bond Cleavage15.0Initial dehalogenation step.
C-Br Bond Cleavage25.5Subsequent dehalogenation at higher energy.

These computational insights are invaluable, providing a predictive framework that complements experimental studies and guides the rational design of synthetic routes utilizing this compound as a versatile building block.

Reactivity and Reaction Mechanisms of 1,3,5 Tribromo 2 Iodobenzene

Cross-Coupling Reactions Involving Carbon-Halogen Bonds

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. For haloarenes, the reactivity of the carbon-halogen bond is crucial and generally follows the trend C-I > C-Br > C-Cl > C-F. This trend is primarily due to the bond dissociation energies, where the weaker C-I bond is more easily cleaved during the oxidative addition step, which is often the rate-determining step in the catalytic cycle of many cross-coupling reactions. Consequently, 1,3,5-tribromo-2-iodobenzene is expected to exhibit high selectivity, with reactions occurring preferentially at the C-I bond.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide to form a new carbon-carbon bond, typically creating biaryl compounds. libretexts.orgyonedalabs.com The catalytic cycle involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org

In the case of this compound, the significantly lower bond energy of the C-I bond compared to the C-Br bond allows for selective oxidative addition of the palladium catalyst at the C-2 position. This high regioselectivity enables the synthesis of 2-aryl-1,3,5-tribromobenzene derivatives. By carefully controlling the reaction conditions and the stoichiometry of the reagents, it is possible to achieve monosubstitution at the iodine-bearing carbon. Studies on similar polyhalogenated substrates, such as 3,4,5-tribromo-2,6-dimethylpyridine, have shown that the first substitution occurs at the most reactive halogen site. beilstein-journals.orgnih.gov While further substitution at the C-Br positions is possible under more forcing conditions, the initial and most facile reaction is the coupling at the C-I bond.

Table 1: General Conditions for Selective Suzuki-Miyaura Coupling

Component Example Purpose
Aryl Halide This compound Electrophilic partner
Organoboron Reagent Arylboronic acid (Ar-B(OH)₂) Nucleophilic partner
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂ Facilitates the C-C bond formation
Base K₂CO₃, K₃PO₄, Cs₂CO₃ Activates the organoboron species

| Solvent | Toluene, Dioxane, DMF | Solubilizes reactants |

The Sonogashira coupling reaction is a powerful method for forming C(sp²)-C(sp) bonds by reacting a vinyl or aryl halide with a terminal alkyne. libretexts.org The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgjk-sci.commdpi.com The generally accepted mechanism involves the palladium catalyst undergoing oxidative addition with the aryl halide, while the copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation between the palladium complex and the copper acetylide, followed by reductive elimination, yields the aryl-alkyne product. nih.gov

For this compound, the Sonogashira coupling is expected to proceed with high selectivity at the C-I bond. The difference in reactivity between the C-I and C-Br bonds allows for the preferential formation of 2-alkynyl-1,3,5-tribromobenzene. This selectivity is a common feature in Sonogashira reactions with polyhalogenated aromatic compounds, making it a reliable method for the stepwise functionalization of such molecules. The reaction tolerates a wide range of functional groups on the alkyne partner, enhancing its synthetic utility. jk-sci.com

Table 2: Key Reagents in Sonogashira Coupling

Reagent Role Common Examples
Palladium Catalyst Primary catalyst for oxidative addition Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄
Copper(I) Salt Co-catalyst, forms copper acetylide CuI, CuBr
Base Deprotonates the alkyne, neutralizes HX Et₃N, Et₂NH, Piperidine

| Terminal Alkyne | Nucleophilic coupling partner | Phenylacetylene, Propyne |

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. The Kumada coupling is a similar transformation that utilizes an organomagnesium reagent (Grignard reagent) and is also typically catalyzed by nickel or palladium. organic-chemistry.org Both reactions are highly effective for forming C-C bonds.

Similar to the Suzuki and Sonogashira reactions, the selectivity of Negishi and Kumada couplings on this compound is governed by the relative reactivity of the carbon-halogen bonds. The oxidative addition step of the catalytic cycle will preferentially occur at the weaker C-I bond. This allows for the selective introduction of an alkyl, vinyl, or aryl group (from the organozinc or organomagnesium reagent) at the C-2 position of the benzene (B151609) ring, leaving the three bromine atoms intact for potential subsequent transformations. The Kumada coupling is particularly noted for its utility in synthesizing unsymmetrical biaryls from readily available Grignard reagents. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings that are electron-deficient can undergo nucleophilic aromatic substitution (SNAr). wikipedia.orgbyjus.com This reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The leaving group then departs, restoring the aromaticity of the ring. masterorganicchemistry.comchemistrysteps.com The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is crucial for stabilizing the negatively charged intermediate and facilitating the reaction. byjus.commasterorganicchemistry.com

Halogens act as electron-withdrawing groups through induction, activating the ring towards nucleophilic attack. Therefore, this compound, with its four halogen substituents, is an activated substrate for SNAr reactions, although it lacks strongly activating groups like nitro groups.

In SNAr reactions of polyhalogenated compounds, the question of which halogen is displaced is complex. The reaction mechanism involves two key stages: the initial attack of the nucleophile (often the rate-determining step) and the subsequent expulsion of the leaving group. youtube.com While iodine is the best leaving group among the halogens in the context of bond strength (C-I is the weakest), the rate of SNAr reactions is often governed by the stability of the Meisenheimer complex formed during the initial attack. The inductive effect of the halogens activates the carbon atom for nucleophilic attack.

For this compound, a nucleophile could theoretically attack any of the four halogen-substituted carbons. The precise site of substitution would depend on a balance of electronic and steric factors, as well as the nature of the nucleophile and reaction conditions.

The reactivity order of halogens as leaving groups in SNAr reactions is often found to be F > Cl > Br > I. youtube.commasterorganicchemistry.com This is the reverse of the trend seen in SN1 and SN2 reactions and is attributed to the rate-determining step being the nucleophilic attack on the ring, rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.com The high electronegativity of fluorine, for example, makes the carbon atom it is attached to more electrophilic and thus more susceptible to attack. This strong inductive effect stabilizes the intermediate Meisenheimer complex. youtube.com

Following this logic, one might predict that the bromine atoms in this compound would be more readily displaced than the iodine atom, due to the higher electronegativity of bromine (2.96 on the Pauling scale) compared to iodine (2.66). However, other factors can influence reactivity. The polarizability of the halogen also plays a role, with the more polarizable iodine potentially better able to stabilize the transition state. nih.gov

Steric hindrance is another significant factor. The iodine atom is the largest of the halogens present, and it is flanked by two bromine atoms at the ortho positions. Similarly, the bromine atoms at C-1 and C-3 are ortho to the iodine, and the bromine at C-5 is meta. This crowded substitution pattern can sterically hinder the approach of a nucleophile to any of the carbon-halogen centers, potentially slowing the reaction rate compared to less substituted haloarenes. The interplay between the activating inductive effects of the halogens and the deactivating steric hindrance makes predicting the exact outcome of SNAr reactions on this substrate challenging without specific experimental data.

Table 3: Properties of Halogens Relevant to Reactivity

Halogen Pauling Electronegativity Covalent Radius (pm) C-Ar Bond Energy (kJ/mol) Key Influence in SNAr
Iodine 2.66 133 ~270 Weaker bond (better leaving group in expulsion step)

| Bromine | 2.96 | 114 | ~330 | More electronegative (stronger inductive activation) |

Applications of 1,3,5 Tribromo 2 Iodobenzene in Advanced Organic Synthesis

Building Block for Highly Substituted Aromatic Systems

The primary application of 1,3,5-tribromo-2-iodobenzene in organic synthesis is its role as a scaffold for creating highly substituted aromatic systems. The key to its utility lies in the differential reactivity of the carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings. This reactivity difference enables chemists to perform selective and sequential reactions.

This chemoselectivity allows for a modular approach to synthesis. A functional group can be introduced at the 2-position via the iodine atom, leaving the three bromine atoms untouched for subsequent transformations. This stepwise functionalization is critical for the rational design and synthesis of complex molecules where precise substituent placement is necessary to achieve desired properties.

Table 1: Sequential Cross-Coupling Strategy for this compound

Step Reactive Site Reaction Type Reagent Example Resulting Intermediate
1 C2-Iodine Suzuki Coupling Arylboronic acid 2-Aryl-1,3,5-tribromobenzene
2 C1/C3/C5-Bromine Sonogashira Coupling Terminal alkyne 2-Aryl-1-alkynyl-3,5-dibromobenzene
3 C3/C5-Bromine Buchwald-Hartwig Amine 2-Aryl-1-alkynyl-3-amino-5-bromobenzene

Precursor for π-Conjugated Systems and Functional Materials

This compound serves as a key raw material for the synthesis of π-conjugated systems, which are fundamental to many functional materials. The ability to attach various aromatic and unsaturated groups to the central benzene (B151609) ring allows for the construction of larger systems with extended electron delocalization. These materials are at the forefront of research in materials science due to their unique electronic and photophysical properties. frontiersin.orgnih.gov

In the field of materials science, this compound is used as an intermediate for the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). The core structure can be elaborated by adding charge-transporting (hole-transporting or electron-transporting) or emissive moieties through sequential cross-coupling reactions. This allows for the precise tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in designing efficient and stable OLED devices. researchgate.netresearchgate.net The rigid benzene core helps in creating materials with high thermal stability and well-defined molecular geometry.

The compound is a valuable precursor for creating novel dyes, pigments, and fluorescent reagents. By attaching chromophores (light-absorbing groups) and auxochromes (groups that modify the light absorption) to the benzene scaffold, chemists can design molecules with specific colors and optical properties. The ability to introduce multiple, different substituents allows for the fine-tuning of absorption and emission wavelengths, making it possible to create custom fluorescent probes and labels for biological imaging or advanced pigments for material coloration.

This compound is also a building block for materials used in chemical sensors. The synthetic strategy involves attaching specific receptor units to the aromatic core that can selectively bind to a target analyte (e.g., ions, small molecules). A separate signaling unit, often a fluorophore, is also attached. Upon binding of the analyte to the receptor, a conformational or electronic change occurs in the molecule, leading to a detectable change in the signaling unit's output, such as a change in fluorescence intensity or color. nih.gov

Intermediate in the Synthesis of Pharmacologically Active Compounds and Agrochemicals

As an advanced organic building block, this compound is an important intermediate in the synthesis of complex molecular frameworks that are screened for biological activity. The development of new pharmaceuticals and agrochemicals often relies on the creation of libraries of structurally diverse compounds. The ability to selectively introduce up to four different substituents onto a central benzene ring makes this compound a powerful tool for generating such libraries. These highly functionalized scaffolds can serve as precursors to novel heterocyclic or carbocyclic systems that form the core of many pharmacologically active agents and modern agrochemicals. nih.gov

Role in the Creation of Novel Ligands and Coordination Chemistry

In the field of inorganic and organometallic chemistry, this compound is used to create novel polydentate ligands. Ligands are molecules that bind to a central metal atom to form a coordination complex. ignited.in By replacing the halogen atoms with coordinating groups—such as pyridines, phosphines, or amines—multidentate ligands can be synthesized. mdpi.com The rigid benzene core pre-organizes the coordinating atoms in a specific spatial arrangement, which can enhance the stability and reactivity of the resulting metal complexes. These novel complexes are investigated for applications in catalysis, materials science, and as models for biological systems.

Table 2: Examples of Coordinating Groups for Ligand Synthesis

Coordinating Group Type of Ligand Created Potential Application
Pyridyl groups N-donor ligands Catalysis, Supramolecular assembly
Diphenylphosphino groups P-donor ligands Homogeneous catalysis
Thioether groups S-donor ligands Coordination polymers

Contribution to the Synthesis of Polybrominated Diphenyl Ethers (PBDEs) and Related Flame Retardants

Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds that have been widely used as flame retardants in a variety of consumer and industrial products. The synthesis of specific PBDE congeners, particularly for analytical and toxicological studies, often requires specialized starting materials to achieve the desired substitution patterns. This compound represents a key precursor for the synthesis of highly brominated and asymmetric PBDEs, especially those containing a 2,4,6-tribromophenyl (B11824935) moiety.

The primary synthetic route to PBDEs is the Ullmann condensation, a copper-catalyzed reaction that couples an aryl halide with a phenol (B47542). wikipedia.org In this context, this compound can serve as the aryl halide component. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective coupling at the 2-position, leaving the three bromine atoms intact on the aromatic ring. This selective reactivity is crucial for constructing specific PBDE congeners that are found in commercial flame-retardant mixtures and in the environment.

For instance, the synthesis of a PBDE congener containing a 2,4,6-tribromophenoxy group would logically employ this compound. The reaction would involve the Ullmann condensation of this compound with a selected brominated phenol. The choice of the brominated phenol determines the substitution pattern on the second aromatic ring of the resulting PBDE molecule.

A notable example of a related flame retardant is 2,3-dibromopropyl-2,4,6-tribromophenyl ether (DPTE). researchgate.net While not a PBDE itself, its synthesis highlights the utility of the 2,4,6-tribromophenyl precursor. The synthesis of DPTE involves the reaction of 2,4,6-tribromophenol (B41969) with allyl bromide, followed by the bromination of the allyl group. researchgate.net The precursor, 2,4,6-tribromophenol, can be synthesized from phenol, and its structural similarity to a reactive form of this compound (via conversion of the iodo group to a hydroxyl group) underscores the importance of this substitution pattern in the synthesis of flame retardants.

The table below outlines a representative Ullmann condensation reaction for the synthesis of a generic PBDE congener using this compound.

Reactant 1 Reactant 2 Reaction Type Key Features Potential Product
This compoundA brominated phenol (e.g., 4-bromophenol)Ullmann CondensationCopper-catalyzed C-O bond formation; selective reaction at the C-I bond.A polybrominated diphenyl ether with a 2,4,6-tribromo substitution pattern on one ring.

The synthesis of individual PBDE congeners is essential for their use as analytical standards in environmental monitoring and toxicological research. accustandard.comnih.gov Companies that specialize in chemical standards have synthesized all 209 possible PBDE congeners to support these efforts. accustandard.com The availability of specific precursors like this compound is critical for the unambiguous synthesis of these individual congeners, allowing for accurate identification and quantification in various matrices.

The following table provides examples of PBDE congeners that could theoretically be synthesized using this compound as a starting material, highlighting the resulting substitution pattern.

Precursor 1 Precursor 2 Resulting PBDE Congener (Example) Substitution Pattern
This compound4-Bromophenol2,4,6,4'-Tetrabromodiphenyl etherOne ring with 2,4,6-tribromo substitution, the other with 4-bromo substitution.
This compound2,4-Dibromophenol2,4,6,2',4'-Pentabromodiphenyl etherOne ring with 2,4,6-tribromo substitution, the other with 2,4-dibromo substitution.

Future Directions and Emerging Research Areas

Green Chemistry Approaches for Sustainable Synthesis

Traditional methods for synthesizing polyhalogenated benzenes often rely on harsh reagents and produce significant chemical waste. The future of synthesizing 1,3,5-tribromo-2-iodobenzene and similar compounds lies in the adoption of green chemistry principles to enhance sustainability, safety, and efficiency.

Emerging research focuses on several sustainable strategies:

Solid Acid Catalysts: The use of reusable solid acid catalysts, such as zeolites, is a promising alternative to corrosive and difficult-to-separate Lewis acids traditionally used in halogenation reactions. Zeolites like H-BEA have demonstrated high conversion rates and selectivity in the chlorination of iodobenzene (B50100) and could be adapted for multi-halogenation processes under continuous flow conditions, minimizing waste and catalyst loss researchgate.net.

Oxidative Halogenation: The development of oxidative halogenation methods using clean oxidants like hydrogen peroxide (H₂O₂) is a key area of interest. Catalytic systems based on vanadium or molybdenum complexes can utilize simple halide salts (e.g., NaBr, NaI) as the halogen source, with water being the only byproduct, representing a significant improvement in atom economy rsc.org.

Electrocatalysis and Photocatalysis: Electrocatalytic methods, which use electricity to drive reactions, offer a sustainable path for halogenation. Using sodium chloride or other halide salts as both the electrolyte and halogen source can generate reactive halogen species in situ without the need for bulk chemical reagents researchgate.net. Similarly, visible-light-induced photocatalysis presents a method for activating C-H bonds for halogenation under mild conditions, reducing the energy intensity of synthetic procedures mdpi.com.

These approaches aim to reduce reliance on hazardous materials, decrease energy consumption, and simplify purification processes, aligning the synthesis of complex chemical intermediates with modern standards of environmental responsibility.

Exploration of Novel Catalytic Systems for Functionalization

The primary value of this compound in synthetic chemistry is its potential for selective, sequential functionalization. The C-I bond is significantly weaker and more reactive than the C-Br bonds, particularly in palladium-catalyzed cross-coupling reactions. Future research will focus on developing novel catalytic systems that can exploit this reactivity difference with even greater precision or unlock new reaction pathways.

Key research directions include:

Selective Cross-Coupling: While palladium catalysts are well-established for selectively activating C-I bonds over C-Br bonds, there is ongoing research to develop catalysts with enhanced selectivity and broader substrate scope rsc.org. Novel ligands and alternative metal catalysts, such as those based on nickel or copper, could offer different reactivity profiles, potentially enabling reactions at lower temperatures or with functional groups that are incompatible with palladium systems mdpi.com.

Activation of C-Br Bonds: A significant challenge is the selective functionalization of the more robust C-Br bonds while the C-I bond remains intact, or after it has been functionalized. Catalytic systems employing highly active ligands like tri(tert-butyl)phosphine have been shown to facilitate the coupling of less reactive aryl chlorides and could be adapted for activating the C-Br bonds in a polyhalogenated system nih.gov.

Gold Catalysis: Gold-catalyzed cross-coupling reactions are an emerging area. Developing Au(I)/Au(III) catalytic cycles that can perform oxidative addition into C-I or C-Br bonds offers a new frontier for functionalizing aryl halides, potentially providing unique selectivity compared to traditional palladium or nickel catalysts researchgate.net.

Ortho-Directed Functionalization: The iodine atom at the C2 position can direct reactions to its neighboring positions. Further exploration of ortho-lithiation or transition-metal-catalyzed C-H activation could provide pathways to introduce additional functional groups onto the benzene (B151609) ring, creating even more complex molecular scaffolds.

The differential reactivity of the C-X bonds in this compound is a key feature. The bond dissociation energies illustrate why the C-I bond is preferentially targeted in many reactions.

BondBond Energy (kJ/mol)Reactivity Trend
C–Br (Aryl)~335Less Reactive
C–I (Aryl)~272More Reactive

Data are representative values for aryl halides.

Investigation of Biological Activities and Environmental Fate (excluding toxicity)

Polyhalogenated organic compounds are often associated with environmental persistence and biological activity. Future investigations into this compound and its derivatives will be crucial to understand their environmental impact and potential applications in life sciences.

Environmental Fate: Halogenated aromatic compounds are generally resistant to degradation by soil bacteria and natural processes, leading to persistence in the environment ncert.nic.in. Research is needed to determine key environmental parameters for this compound, such as its biodegradation rate in soil and aquatic systems, potential for bioaccumulation in organisms, and mobility in different environmental compartments nih.govnih.govresearchgate.net. Studies involving microbial consortia have proven effective for understanding the degradation of other brominated compounds and could be applied here mdpi.commdpi.com.

ParameterDefinitionResearch Goal for this compound
BiodegradationThe breakdown of the compound by microorganisms.Determine the half-life in aerobic and anaerobic conditions.
BioaccumulationThe accumulation of the compound in an organism.Measure the Bioconcentration Factor (BCF) in aquatic species.
PhotodegradationThe breakdown of the compound by light.Assess the atmospheric half-life and degradation products.

Biological Activities: While toxicity is excluded from this scope, the investigation of beneficial biological activities is a significant research avenue. Many halogenated benzene derivatives exhibit antimicrobial, antifungal, or other therapeutic properties biointerfaceresearch.comresearchgate.netnih.gov. The highly substituted nature of this compound makes it an ideal scaffold for creating libraries of new compounds. By systematically replacing the halogen atoms with other functional groups, researchers can screen these new derivatives for potential use as pharmaceuticals or agrochemicals.

Development of Advanced Materials with Tunable Electronic and Optical Properties

Halogenation is a powerful strategy for modulating the properties of organic semiconductors. The introduction of halogens can alter molecular packing, lower HOMO and LUMO energy levels, and influence the material's stability researchgate.net. This compound is an excellent precursor for advanced materials due to its multiple, selectively addressable reaction sites.

Future research in this area will likely focus on:

Organic Light-Emitting Diodes (OLEDs): This compound can serve as a core building block for emissive or charge-transport materials in OLEDs. Sequential Sonogashira or Suzuki couplings at the iodine and bromine positions can be used to attach various π-conjugated groups. This allows for precise tuning of the material's electronic band gap, which in turn controls the emission color and efficiency of the resulting device nih.govfiveable.me.

Organic Photovoltaics (OPVs): In OPVs, the HOMO and LUMO levels of donor and acceptor materials must be carefully aligned for efficient charge separation. Using this compound as a starting point, chemists can design and synthesize novel electron-donating or electron-accepting materials. The heavy halogen atoms can also promote intersystem crossing, a property that could be exploited in advanced photovoltaic concepts.

Crystal Engineering: The iodine and bromine atoms on the ring are capable of forming strong halogen bonds. This predictable, directional, non-covalent interaction can be used to control the solid-state packing of molecules, which is critical for optimizing charge transport in organic field-effect transistors (OFETs).

The ability to tune properties by replacing halogens with other functional groups is a key advantage.

PropertyInfluence of Halogen/Functional GroupApplication
Band Gap (HOMO-LUMO)Electron-withdrawing/donating groups alter energy levels.Tuning emission color in OLEDs.
Molecular PackingHalogen bonding and steric effects control crystal structure.Improving charge mobility in OFETs.
SolubilityAttaching alkyl or alkoxy chains improves solution processability.Enabling printable electronics.

Computational Design of New Derivatives with Enhanced Reactivity or Specific Applications

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting molecular properties and guiding experimental work. For this compound, computational studies can accelerate the discovery of new derivatives and applications.

Future computational efforts will likely target:

Reactivity Prediction: DFT calculations can accurately predict the bond dissociation energies of the C-I and C-Br bonds, providing a quantitative basis for the selective reactivity observed in cross-coupling reactions. Furthermore, computational models can simulate transition states for catalytic reactions, helping to design new catalysts that favor the activation of one specific C-X bond over another.

Design of Functional Materials: Before undertaking complex syntheses, researchers can use DFT to calculate the electronic properties (HOMO/LUMO energies, band gaps) of hypothetical derivatives nih.govmdpi.com. This in silico screening allows for the rapid identification of candidate molecules with desirable electronic or optical properties for applications in OLEDs or OPVs, saving significant time and resources.

Crystal Structure Prediction: By modeling non-covalent interactions like halogen bonding and π-π stacking, computational methods can predict how derivatives of this compound will self-assemble in the solid state researchgate.net. This is crucial for designing materials with optimal molecular packing for efficient charge transport in organic electronics. The ability of iodine and bromine to act as halogen bond donors can be precisely modeled to engineer specific supramolecular architectures.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3,5-Tribromo-2-iodobenzene, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound is synthesized via a modified Sandmeyer reaction starting from 2,4,6-tribromoaniline, followed by iodination. Optimization includes controlling stoichiometry (e.g., iodine source ratio) and reaction time to minimize polyhalogenation byproducts. Sonogashira coupling conditions (Pd catalysis, excess ethynyl reagents) are used for functionalization, requiring inert atmospheres and precise temperature control . Yield improvements may involve column chromatography purification and monitoring via thin-layer chromatography (TLC).

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Key safety measures include:

  • Use of fume hoods to avoid inhalation of hazardous vapors (H335 hazard).
  • Personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319).
  • Immediate decontamination of spills with dry sand or alcohol-resistant foam (avoid water, which may release toxic gases like HBr/HI) .
  • Storage in airtight containers under inert gas (argon/nitrogen) to prevent degradation.

Q. How can researchers validate the purity and structural identity of synthesized this compound?

  • Methodological Answer : Characterization involves:

  • 1H/13C-NMR spectroscopy to confirm substitution patterns and absence of impurities.
  • Mass spectrometry (MS) for molecular ion ([M]+) verification and isotopic pattern matching (Br/I presence).
  • Elemental analysis to validate stoichiometric ratios of Br, I, and C .

Advanced Research Questions

Q. What are the challenges in achieving regioselective functionalization of this compound, and how can competing reactivity of halogens be mitigated?

  • Methodological Answer : Iodine’s higher leaving-group tendency compared to bromine complicates regioselectivity. Strategies include:

  • Using bulky ligands in Pd-catalyzed cross-couplings to sterically hinder undesired sites.
  • Sequential functionalization: First target iodine via Ullmann or Suzuki couplings, then bromine sites under controlled conditions .
  • Computational modeling (DFT) to predict reactive sites and guide experimental design.

Q. How can thermal decomposition pathways of this compound be analyzed, and what are the implications for reaction design?

  • Methodological Answer : Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) identifies decomposition products (e.g., HBr, HI, CO). Findings inform:

  • Safe heating limits (<150°C recommended to avoid degradation).
  • Selection of solvents with high boiling points (e.g., DMF, toluene) to prevent side reactions .
  • Mitigation strategies: Slow addition of reagents to control exothermicity.

Q. How do structural analogs (e.g., 1,2,4-Tribromo-5-iodobenzene) differ in reactivity, and what methods can resolve contradictory literature data on their catalytic behavior?

  • Methodological Answer : Regioisomers exhibit distinct electronic environments due to halogen positioning. Comparative studies should employ:

  • Kinetic isotope effects (KIE) to probe reaction mechanisms.
  • X-ray crystallography to correlate crystal packing with stability/reactivity.
  • Meta-analyses of literature data using standardized reaction conditions (e.g., solvent polarity, catalyst loading) to isolate variables .

Q. What strategies can address discrepancies in reported yields for Sonogashira couplings involving this compound?

  • Methodological Answer : Yield variability often stems from:

  • Trace moisture deactivating catalysts: Rigorous drying of solvents (molecular sieves) and substrates (azeotropic distillation).
  • Competing homocoupling: Use of CuI as an additive to suppress Glaser coupling.
  • Real-time monitoring via in-situ IR spectroscopy to track reaction progress and optimize termination points .

Data Contradiction and Analysis

Q. How should researchers reconcile conflicting data on the stability of this compound under acidic vs. basic conditions?

  • Methodological Answer : Contradictions arise from solvent-specific degradation. Systematic studies should:

  • Test stability in protic (e.g., MeOH/H2O) vs. aprotic (e.g., THF, DCM) solvents.
  • Use pH-adjusted solutions with buffering agents (e.g., phosphate, acetate) to isolate degradation pathways.
  • Quantify degradation products via HPLC-UV/Vis and compare with control samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.